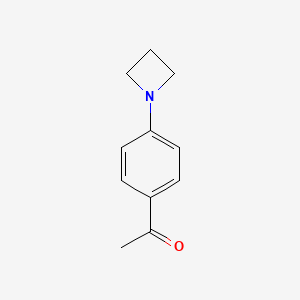

1-(4-(Azetidin-1-yl)phenyl)ethanone

Description

Foundational Principles of Small Ring Heterocycles in Organic Chemistry

Heterocyclic compounds are a vast and varied class of organic molecules that feature a ring structure containing at least one atom other than carbon within the ring. openaccessjournals.com These non-carbon atoms, known as heteroatoms, are most commonly nitrogen, oxygen, or sulfur. openaccessjournals.com The inclusion of heteroatoms imparts unique chemical and physical properties to these compounds compared to their carbocyclic counterparts. openaccessjournals.com

Small ring heterocycles, typically those with three- or four-membered rings, represent a special category within this class. Their chemistry is largely dictated by the significant ring strain they possess. This strain arises from the deviation of bond angles from the ideal values, leading to increased reactivity. For instance, three-membered rings like epoxides are highly reactive due to substantial angle strain. msu.edu Four-membered heterocycles, such as azetidines, also exhibit considerable ring strain which drives their reactivity. rsc.org However, the azetidine (B1206935) ring is notably more stable than its three-membered analog, aziridine, allowing for easier handling while still possessing unique reactivity that can be initiated under specific conditions. rsc.org

The reactivity of these small heterocycles often involves ring-opening reactions, which can be initiated by either electrophiles or nucleophiles. msu.eduresearchgate.net These reactions are synthetically valuable as they allow for the introduction of various functional groups and the construction of more complex molecular architectures. researchgate.net Furthermore, the principles of aromaticity can also apply to certain heterocyclic systems, leading to enhanced stability and distinct reactivity patterns. openaccessjournals.com The study of these foundational principles is crucial for understanding the behavior and application of small ring heterocycles in various scientific fields. nih.gov

Structural Significance of Azetidine and its Derivatives in Chemical Research

Azetidines, which are four-membered saturated heterocycles containing one nitrogen atom, are of significant interest in medicinal and synthetic chemistry. rsc.orgmedwinpublishers.com Despite historical challenges in their synthesis due to ring strain, recent advancements have made them more accessible for research and development. researchgate.net The azetidine moiety is a key structural component in a variety of natural products and synthetic compounds with diverse pharmacological activities. medwinpublishers.com

The incorporation of the azetidine ring into a molecule can significantly influence its properties. The rigid, three-dimensional structure of the azetidine scaffold is a desirable feature in drug design as it can help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target. This has led to the inclusion of azetidines in compounds targeting the central nervous system and in the development of anti-cancer and anti-inflammatory agents. researchgate.net

Furthermore, azetidine derivatives serve as versatile synthetic intermediates. researchgate.net The strained nature of the four-membered ring allows for selective ring-opening reactions, providing access to a range of functionalized acyclic amines. researchgate.net Conversely, the ring can also be functionalized at various positions to create a library of substituted azetidines for structure-activity relationship (SAR) studies. These studies are critical in the optimization of lead compounds during the drug discovery process. The ability to act as both a rigid scaffold and a reactive intermediate underscores the structural significance of azetidines in modern chemical research.

Overview of 1-(4-(Azetidin-1-yl)phenyl)ethanone: Structural Features and Research Context

This compound is a chemical compound that integrates an azetidine ring with a substituted phenyl group. Its structure consists of an ethanone (B97240) group (a two-carbon ketone) attached to a phenyl ring at the para-position (position 4). This phenyl ring is, in turn, substituted with an azetidin-1-yl group, meaning the nitrogen atom of the azetidine ring is directly bonded to the phenyl ring.

The key structural features of this molecule are:

Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. This moiety introduces a degree of conformational rigidity and a basic nitrogen center.

Phenyl Ring: An aromatic ring that provides a flat, rigid platform connecting the other functional groups.

Ethanone Group: A ketone functional group which can participate in various chemical reactions and can act as a hydrogen bond acceptor.

The presence of these distinct functional groups suggests that this compound can serve as a versatile building block in organic synthesis. The ketone functionality allows for reactions such as reductions, aldol (B89426) condensations, and the formation of imines or other derivatives. The azetidine nitrogen can be involved in reactions typical of secondary amines, and the aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

In the context of research, this compound and its derivatives are likely explored for their potential applications in medicinal chemistry. The combination of a substituted phenyl ring and a small heterocyclic amine is a common motif in pharmacologically active molecules. Researchers may investigate this compound as a scaffold for the synthesis of more complex molecules with potential biological activity.

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Formula | C11H13NO |

| Molar Mass | 175.23 g/mol |

| Appearance | (Typically a solid at room temperature) |

| IUPAC Name | This compound |

Historical Trajectory of Azetidine Chemistry and Relevant Synthetic Innovations

The history of azetidine chemistry has been marked by initial challenges followed by significant synthetic breakthroughs. For a long time, the synthesis of the four-membered azetidine ring was considered difficult due to the inherent ring strain. medwinpublishers.comresearchgate.net Early methods often resulted in low yields or were not broadly applicable.

A pivotal moment in azetidine synthesis was the discovery that β-lactams (azetidin-2-ones) could be reduced to form azetidines. acs.org This became a widely used method due to the relative accessibility of β-lactams, which are the core structures of penicillin and related antibiotics. jmchemsci.com Common reducing agents for this transformation include lithium aluminium hydride and diborane. acs.org

In recent decades, a variety of new synthetic strategies have emerged, greatly expanding the accessibility and diversity of azetidine derivatives. These innovations include:

Cyclization Reactions: Intramolecular cyclization of γ-aminoalcohols or γ-haloamines remains a fundamental approach. researchgate.net

Cycloaddition Reactions: [2+2] cycloadditions, such as the aza Paternò-Büchi reaction between an imine and an alkene, offer a direct route to functionalized azetidines. researchgate.net However, this method has faced challenges that recent research has started to overcome. researchgate.net

Ring Expansions: The transformation of smaller rings, like aziridines, into azetidines has also been explored as a synthetic route. researchgate.net

Photocatalysis: More recently, photocatalytic methods have been developed for the synthesis of azetidines, often under mild reaction conditions. researchgate.net These methods can offer high levels of stereocontrol and functional group tolerance. researchgate.net

The first isolation of a natural product containing an azetidine ring, L-azetidine-2-carboxylic acid, from Convallaria majalis in 1955, spurred further interest in this class of compounds. medwinpublishers.com The continuous development of novel synthetic methods has been driven by the increasing recognition of the azetidine scaffold's importance in drug discovery and materials science. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-[4-(azetidin-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H13NO/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-12/h3-6H,2,7-8H2,1H3 |

InChI Key |

AHHKQUNYVVUSNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 4 Azetidin 1 Yl Phenyl Ethanone and Analogous Azetidine Structures

Retrosynthetic Analysis of the 1-(4-(Azetidin-1-yl)phenyl)ethanone Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections that lead to readily available starting materials. The most apparent disconnection is at the C-N bond between the azetidine (B1206935) ring and the phenyl group. This disconnection points to two primary synthetic strategies: nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed cross-coupling reaction.

In the first approach, the azetidine ring acts as a nucleophile, and the acetylphenyl group is the electrophile. This leads back to azetidine and an activated aryl halide, such as 4-fluoroacetophenone. The fluorine atom is a good leaving group for SNAr reactions when the aromatic ring is activated by an electron-withdrawing group, in this case, the acetyl group.

Alternatively, a palladium-catalyzed Buchwald-Hartwig amination provides a powerful and general method for the formation of the aryl-N bond. wikipedia.orgacsgcipr.orglibretexts.org This retrosynthetic route also disconnects the C-N bond, leading to azetidine and an aryl halide (e.g., 4-bromoacetophenone or 4-chloroacetophenone). This approach is particularly useful for less reactive aryl halides.

A less common, but still viable, retrosynthetic approach would involve the formation of the azetidine ring on a pre-functionalized aniline (B41778) derivative. This would involve disconnecting two C-N bonds of the azetidine ring, leading back to a derivative of 4-aminoacetophenone and a C3 synthon that can form the four-membered ring.

Direct Synthesis Pathways for this compound

The direct synthesis of this compound can be efficiently achieved through several methods, with the most common being nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

One of the most straightforward methods is the nucleophilic aromatic substitution (SNAr) reaction between azetidine and 4-fluoroacetophenone. nih.govmasterorganicchemistry.com The acetyl group para to the fluorine atom activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion by the secondary amine of the azetidine ring. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a base to neutralize the hydrofluoric acid formed during the reaction.

Another widely used method is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between azetidine and an aryl halide, such as 4-bromoacetophenone or 4-chloroacetophenone. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

General Synthetic Routes for Azetidine Ring Construction

The construction of the azetidine ring itself can be achieved through a variety of synthetic methodologies. rsc.org These methods are crucial for the synthesis of a wide range of substituted azetidines that may not be commercially available.

[2+2] Cycloaddition Reactions (e.g., Staudinger Reaction)

[2+2] cycloaddition reactions are a powerful tool for the synthesis of four-membered rings. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for the preparation of β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. rsc.orgthieme.de

Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, have also been developed for the synthesis of azetidines. organic-chemistry.org These reactions typically involve the photochemical excitation of an imine or a related species, which then undergoes a cycloaddition with an alkene.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Ref. |

| Staudinger Synthesis | Imine + Ketene | β-Lactam | Typically no catalyst, thermal conditions | thieme.de |

| Aza Paternò-Büchi | Imine + Alkene | Azetidine | UV light | organic-chemistry.org |

Intramolecular Cyclization Protocols (e.g., from ω-Haloamines, β-Amino Acids)

The intramolecular cyclization of suitably functionalized acyclic precursors is one of the most common methods for the synthesis of azetidines. A classic example is the cyclization of γ-haloamines, where the amino group acts as an internal nucleophile to displace a halide ion, forming the four-membered ring. nih.gov

Similarly, the reduction of β-amino acids to the corresponding β-amino alcohols, followed by conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate), provides a precursor that can undergo intramolecular cyclization to form an azetidine.

More recent methods have utilized radical cyclizations and other novel cyclization strategies to access the azetidine ring.

| Precursor | Key Transformation | Product | Ref. |

| γ-Haloamine | Intramolecular Nucleophilic Substitution | Azetidine | nih.gov |

| β-Amino Acid | Reduction, Activation, Cyclization | Azetidine |

Nucleophilic Ring Closure Strategies

Nucleophilic ring closure strategies are a broad class of reactions that encompass the intramolecular cyclizations mentioned above. These methods generally involve a nucleophilic attack by a nitrogen atom to form the azetidine ring. The key is to have a precursor with a nitrogen nucleophile and an electrophilic carbon atom at the appropriate distance (three carbons away).

The electrophilic center can be an alkyl halide, a sulfonate ester, or an epoxide. The reaction conditions are chosen to favor the intramolecular cyclization over competing intermolecular reactions.

Transition Metal-Catalyzed Ring Formation (e.g., Palladium-mediated cyclizations)

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines. Palladium-catalyzed intramolecular C-H amination reactions have been developed to form the azetidine ring from an acyclic amine precursor with an appropriately positioned C-H bond. These reactions offer a high degree of efficiency and functional group tolerance.

Other transition metals, such as rhodium and gold, have also been used to catalyze the formation of azetidines through various mechanisms, including carbene and nitrene insertions.

| Metal | Reaction Type | Reactants | Ref. |

| Palladium | Intramolecular C-H Amination | Amine with γ-C-H bond | |

| Rhodium | Carbene Insertion | Diazo compound and amine |

Synthetic Approaches for Phenyl-Azetidine Linkages

The formation of the C-N bond between the phenyl ring and the azetidine nitrogen is a critical step in the synthesis of the target compound. Two principal strategies dominate this area: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing aryl-amine bonds. acsgcipr.orgyoutube.com This palladium-catalyzed cross-coupling reaction is broadly applicable to the formation of C(sp²)–N bonds from aryl halides or triflates and primary or secondary amines, such as azetidine. acsgcipr.org The reaction typically involves a palladium catalyst, a phosphine or carbene ligand, and a base. acsgcipr.orgyoutube.com

The general applicability of this method has been demonstrated in the synthesis of various N-aryl azetidines. Research has shown that Buchwald-Hartwig couplings can be effectively used for the N-arylation of azetidines, including those with existing functional groups. researchgate.net For instance, 3-arylated azetidines have been successfully coupled with a range of aryl bromides in excellent yields (82% to 99%) using this methodology. researchgate.net The reaction conditions are often optimized by screening different palladium sources, ligands, and bases to maximize yield and minimize side reactions. researchgate.net The development of advanced, fourth-generation precatalysts has further expanded the scope of this reaction, even allowing for the coupling of substrates with sensitive functional groups like azides. elsevierpure.com

| Component | Example | Purpose |

| Aryl Substrate | 4-Bromoacetophenone | Provides the phenyl ethanone (B97240) backbone |

| Amine | Azetidine | The heterocyclic coupling partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) or Palladium(II) source acsgcipr.org |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

This interactive table summarizes typical components used in a Buchwald-Hartwig amination for synthesizing N-aryl azetidines.

Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free pathway to the phenyl-azetidine linkage. This reaction is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group, typically a halogen. masterorganicchemistry.comlibretexts.org The ethanone (acetyl) group in a substrate like 4-fluoroacetophenone or 4-chloroacetophenone is an electron-withdrawing group, which facilitates the attack of a nucleophile like azetidine on the carbon atom bearing the halogen.

The SNAr mechanism proceeds in two steps:

Addition: The nucleophilic azetidine attacks the electron-deficient aryl halide at the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing acetyl group, stabilizing the intermediate. libretexts.org

Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group. libretexts.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the strength and position of the EWG. masterorganicchemistry.com The presence of EWGs ortho or para to the leaving group is crucial for stabilizing the anionic intermediate, making these isomers far more reactive than their meta counterparts. libretexts.org While classic SNAr reactions often require harsh conditions, catalytic methods using transition metals like Ruthenium(II) or Rhodium(III) have been developed to activate even electron-neutral and electron-rich aryl halides towards nucleophilic substitution. nih.gov

Introduction and Modification of the Ethanone Moiety

The acetyl group can either be present on the starting aryl substrate or be introduced after the formation of the phenyl-azetidine bond.

The Friedel-Crafts acylation is a classic and direct method for introducing an acyl group, such as ethanone, onto an aromatic ring. libretexts.org In the context of synthesizing this compound, this would involve reacting N-phenylazetidine with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.combeilstein-journals.org

The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from the acylating agent and the Lewis acid, acts as the electrophile. This electrophile is then attacked by the electron-rich aromatic ring of N-phenylazetidine. A significant challenge in this approach is the basicity of the azetidine nitrogen, which can react with the Lewis acid catalyst. libretexts.org This interaction can deactivate the catalyst and the substrate. However, the nitrogen lone pair is involved in resonance with the aromatic ring, making it less basic than a simple alkylamine, which may allow the reaction to proceed, albeit potentially requiring a stoichiometric amount of the catalyst. organic-chemistry.org Various catalysts and conditions have been explored to make this reaction more efficient and environmentally friendly, including the use of solid acid catalysts or ionic liquids. beilstein-journals.org

An alternative to direct acylation is the synthesis of the ethanone group through functional group interconversion (FGI). fiveable.mesolubilityofthings.com This strategy involves creating a precursor molecule that is later converted into the desired ketone. A common approach is the oxidation of a corresponding secondary alcohol.

For instance, the precursor 1-(4-(azetidin-1-yl)phenyl)ethanol could be synthesized first. This alcohol could then be oxidized to the target ketone, this compound. A variety of oxidizing agents can be used for the conversion of secondary alcohols to ketones, including reagents based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern reagents that avoid heavy metals. solubilityofthings.com This two-step approach can sometimes offer advantages over direct acylation by avoiding the potential complications associated with the Friedel-Crafts reaction on an amine-containing substrate.

| Precursor Functional Group | Target Functional Group | Type of Reaction | Common Reagents |

| Secondary Alcohol | Ketone (Ethanone) | Oxidation | PCC, KMnO₄, Swern Oxidation, Dess-Martin Periodinane solubilityofthings.com |

| Alkene | Ketone (Ethanone) | Oxidative Cleavage | O₃, then Zn/H₂O or (CH₃)₂S |

| Nitrile | Ketone (Ethanone) | Grignard Reaction followed by Hydrolysis | 1. CH₃MgBr 2. H₃O⁺ |

This interactive table shows examples of functional group interconversions that can lead to a ketone like the ethanone moiety.

Stereoselective Synthesis of Azetidine Derivatives

While this compound itself is achiral, the synthesis of analogous structures where the azetidine ring is substituted often requires control of stereochemistry. The development of stereoselective methods for synthesizing functionalized azetidines is a significant area of research due to their application in medicinal chemistry. acs.orguni-muenchen.de

Several strategies have been developed to achieve stereoselectivity:

From Chiral Precursors: Chiral azetidin-3-ones have been synthesized with high enantiomeric excess (>98% e.e.) starting from chiral N-propargylsulfonamides, which are accessible from chiral sulfinamide chemistry. nih.gov

Reduction of β-Lactams: The reduction of chiral β-lactams (azetidin-2-ones), which are readily available, is a widely used method to produce chiral azetidines with retention of stereochemistry. acs.org

Catalytic Asymmetric Reactions: Metal-catalyzed asymmetric reduction of unsaturated azetidine precursors has been used to synthesize a library of enantioenriched 2-azetidinylcarboxylic acids. acs.org Similarly, rhodium-catalyzed carbene insertion into an N-H bond has been a key step in the total synthesis of naturally occurring azetidines. acs.org

Diastereoselective Functionalization: The lithiation of chiral N-alkyl-2-oxazolinylazetidines followed by reaction with an electrophile has been shown to produce highly enantioenriched 2-acylazetidines. frontiersin.org

These methodologies underscore the progress in controlling the three-dimensional structure of the strained azetidine ring, which is crucial for developing novel chemical entities for various applications. acs.org

Diastereoselective Control in Ring Formation

Achieving diastereoselectivity in the synthesis of substituted azetidines is a significant challenge due to the inherent ring strain of the four-membered heterocycle. Nevertheless, several effective strategies have been developed to control the relative stereochemistry of substituents on the azetidine ring.

One prominent method is the electrophile-mediated 4-exo-trig cyclization of homoallylic amines. For instance, the use of iodine as an electrophile facilitates the cyclization of homoallylic amines at room temperature to produce 2,4-cis-azetidines with high diastereoselectivity. acs.orgnih.gov This process is kinetically controlled; at higher temperatures, the initially formed cis-azetidine can isomerize to a more thermodynamically stable trans-pyrrolidine, demonstrating the delicate balance required to isolate the desired azetidine product. acs.org The relative stereochemistry of these iodo-azetidines has been confirmed through NMR spectroscopy and X-ray crystallography. nih.gov

Another approach involves a two-step regio- and diastereoselective method starting from simple building blocks to create alkaloid-type azetidines. acs.org This kinetically controlled reaction exclusively yields the strained four-membered azetidine ring instead of the thermodynamically favored five-membered pyrrolidine (B122466) ring. acs.org Computational studies, including quantum chemical calculations, have been employed to understand the preference for the trans-diastereomer, which is often favored due to lower steric hindrance between adjacent substituents. The energy difference between the transition states leading to the cis and trans products, though small, is sufficient at low temperatures to ensure high diastereoselectivity under kinetic control. acs.org

Furthermore, electrocyclization reactions provide a novel route to highly substituted azetidines. An electrocyclization pathway for N-alkenylnitrones has been discovered, leading to the formation of azetidine nitrones. These intermediates can then be converted through various reactions, such as reductions and cycloadditions, into densely substituted azetidines with excellent diastereoselectivity. nih.gov Similarly, the copper-catalyzed difunctionalization of azetines allows for the creation of two new stereogenic centers with complete control over diastereoselectivity, resulting in single-isomer products in most cases. nih.gov

Enantioselective Catalytic Methods for Azetidine Scaffolds

The development of enantioselective methods for synthesizing chiral azetidines is of paramount importance, as the stereochemistry of these scaffolds often dictates their biological activity. Asymmetric catalysis has emerged as a powerful tool for accessing enantioenriched azetidines.

Phase-transfer catalysis (PTC) using chiral catalysts represents a significant advancement in this area. For example, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C-C bond formation. nih.govacs.org This reaction utilizes a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid. nih.govacs.org The catalyst activates the substrate, enabling the cyclization to proceed with high stereocontrol under relatively mild conditions. nih.gov

Copper-catalyzed reactions have also proven effective for the enantioselective synthesis of azetidine derivatives. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of both boryl and allyl groups across the C=C bond of the azetine. nih.gov This method constructs two adjacent stereocenters with outstanding enantioselectivity and is notable for its application to strained, electron-rich heterocycles. nih.gov

In addition to forming the ring, enantioselective ring-opening of existing azetidines offers another strategic approach. A chiral squaramide hydrogen-bond donor catalyst has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with various nucleophiles. acs.org This method provides highly enantioenriched products (up to 97% ee) and demonstrates the versatility of using a single "privileged" catalyst class across different reaction types. acs.org

Optimization of Reaction Conditions and Catalyst Systems in Azetidine Synthesis

The efficiency, yield, and selectivity of azetidine synthesis are highly dependent on the careful optimization of reaction conditions and catalyst systems. ontosight.ai Even minor adjustments to parameters such as solvent, temperature, base, or the catalyst itself can dramatically alter the outcome of a reaction.

In the development of phase-transfer catalyzed enantioselective synthesis of spirocyclic azetidines, a systematic screening of catalysts, bases, and solvents was crucial. As shown in the table below, different phase-transfer catalysts yielded varying levels of conversion and enantioselectivity. The choice of solvent and base also played a critical role, with the combination of a specific SF5-containing catalyst (Cat7), cesium hydroxide (B78521) monohydrate (CsOH·H₂O) as the base, and m-xylene (B151644) as the solvent providing the optimal results in terms of both yield and enantiomeric ratio (er). acs.org

| Entry | Catalyst | Base (2.0 equiv) | Solvent | Conversion (%) | er (%) |

|---|---|---|---|---|---|

| 1 | TBACl | 50% aq. NaOH | Toluene | <5 | - |

| 2 | Cat1 | 50% aq. NaOH | Toluene | 99 | 58:42 |

| 3 | Cat7 | 50% aq. NaOH | Toluene | 99 | 18:82 |

| 4 | Cat7 | CsOH·H₂O | Toluene | 99 | 12:88 |

| 5 | Cat7 | CsOH·H₂O | m-Xylene | 99 | 3:97 |

Similarly, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines required careful optimization. nih.govfrontiersin.org Researchers investigated various Lewis and Brønsted acids and solvents. While acids like Sc(OTf)₃ and Hf(OTf)₄ showed some activity, La(OTf)₃ proved most effective. The choice of solvent was also critical, with 1,2-dichloroethane (B1671644) (DCE) providing a significantly higher yield and regioselectivity compared to other solvents like benzene (B151609) or acetonitrile. nih.govfrontiersin.org

| Entry | Acid (15 mol%) | Solvent | Yield of 2aa (%) | Ratio (2aa/3aa) |

|---|---|---|---|---|

| 1 | La(OTf)₃ | DCE | 81 | >20:1 |

| 2 | La(OTf)₃ | Benzene | 66 | 11:1 |

| 3 | Sc(OTf)₃ | DCE | 76 | >20:1 |

| 4 | Hf(OTf)₄ | DCE | 75 | >20:1 |

| 5 | TfOH | DCE | trace | - |

In another example, the copper-catalyzed photoredox 4-exo-dig radical cyclization of ynamides was optimized by evaluating different copper catalysts. The study found that [Cu(bcp)DPEphos]PF₆ provided the highest yield for the desired azetidine product. nih.gov These examples underscore the principle that achieving high efficiency and selectivity in the synthesis of complex molecules like this compound and its analogs is a multidimensional problem requiring systematic investigation of catalysts, reagents, and reaction conditions. ontosight.ai

Advanced Spectroscopic and Analytical Characterization of Azetidine Containing Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-(azetidin-1-yl)phenyl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

High-Resolution Proton NMR (¹H NMR) for Structural Elucidation

High-resolution proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the acetyl group, the aromatic ring, and the azetidine (B1206935) ring.

The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the spectrum. The protons on the para-substituted benzene (B151609) ring will likely present as a pair of doublets, characteristic of an AA'BB' spin system, in the aromatic region. The protons of the azetidine ring are anticipated to show more complex splitting patterns due to their diastereotopic nature and coupling with each other. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom will likely appear as a triplet, while the proton at the 2-position of the azetidine ring will appear as a quintet.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.50 | s | 3H | -COCH₃ |

| ~2.30 | quintet | 2H | Azetidine-H2 |

| ~3.90 | t | 4H | Azetidine-H3, H4 |

| ~6.50 | d | 2H | Aromatic-H (ortho to azetidine) |

| ~7.80 | d | 2H | Aromatic-H (ortho to acetyl) |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating azetidinyl group and the electron-withdrawing acetyl group. The carbons of the azetidine ring will resonate in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~196.5 | C=O |

| ~152.0 | Aromatic-C (para to acetyl) |

| ~130.5 | Aromatic-C (ortho to acetyl) |

| ~125.0 | Aromatic-C (ipso to acetyl) |

| ~111.5 | Aromatic-C (ortho to azetidine) |

| ~52.0 | Azetidine-C3, C4 |

| ~26.0 | -COCH₃ |

| ~17.0 | Azetidine-C2 |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the coupling between the protons on the azetidine ring and the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the acetyl protons and the carbonyl carbon, as well as between the azetidine protons and the aromatic carbons, solidifying the connection points of the different structural fragments.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone, the C-N bond of the azetidine ring, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic ring.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1675 | Strong | C=O stretching (ketone) |

| ~3050-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Medium | C-N stretching (aromatic amine) |

| ~830 | Strong | para-disubstituted benzene C-H bending |

The strong absorption band around 1675 cm⁻¹ is a clear indicator of the presence of a conjugated ketone. The bands in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic ring, and the strong band around 830 cm⁻¹ is characteristic of para-disubstitution.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The empirical formula of this compound is C₁₁H₁₃NO. sigmaaldrich.com The calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula with high confidence.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Calculated Exact Mass | 175.0997 |

| Molecular Weight | 175.23 |

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information.

For this compound, the molecular ion peak [M]⁺ should be observed at m/z = 175. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z = 160.

Loss of the acetyl group (CH₃CO•) to give a fragment at m/z = 132.

Cleavage of the azetidine ring . The loss of ethene (C₂H₄) from the azetidine ring is a common fragmentation pathway for azetidines, which would lead to a fragment ion.

The base peak is often the most stable fragment. In this case, the acylium ion resulting from the loss of the azetidinylphenyl group could be a prominent peak at m/z = 43 (CH₃CO⁺). Alternatively, the fragment at m/z = 160 could also be very stable.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 175 | [M]⁺ |

| 160 | [M - CH₃]⁺ |

| 132 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

The combination of these advanced spectroscopic and spectrometric techniques provides a comprehensive and unambiguous characterization of the chemical structure of this compound.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. This destructive method provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the calculated values based on the proposed molecular formula. For a compound to be considered pure, the experimentally determined values must fall within a narrow margin of error, typically ±0.4%, of the theoretical values.

Below is a hypothetical data table illustrating how the elemental analysis results for This compound would be presented. The theoretical values are calculated from its molecular formula, C₁₁H₁₃NO.

| Element | Theoretical % | Found % | Difference % |

| Carbon (C) | 75.40 | 75.35 | -0.05 |

| Hydrogen (H) | 7.48 | 7.51 | +0.03 |

| Nitrogen (N) | 7.99 | 7.95 | -0.04 |

This table is illustrative and does not represent published experimental data.

X-ray Crystallography for Solid-State Structural Determination (if applicable for analogues)

Direct crystallographic data for This compound is not currently available in open literature. However, the crystal structure of analogous compounds provides valuable insights into the structural motifs that can be expected. For example, a study on N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide revealed a trans arrangement of the 2,4-difluorobenzyl and azetidine fragments relative to the central benzene ring. researchgate.net The dihedral angle between the two benzene rings was found to be 79.40 (11)°. researchgate.net

In another example, the crystal structure of N-((4-acetylphenyl)carbamothioyl) pivalamide , a compound also bearing a 4-acetylphenyl group, was determined to understand its molecular geometry and intermolecular interactions. nih.gov

A hypothetical table of selected crystallographic data for an analogue of This compound is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1019.8 |

| Z | 4 |

This table is illustrative and based on typical values for organic molecules.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

While This compound itself is not chiral, many analogous azetidine derivatives possess stereogenic centers, making the assessment of enantiomeric purity a critical aspect of their characterization, particularly in the context of pharmaceutical development. Chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the gold standard for separating and quantifying enantiomers.

The development of methods for the chiral separation of azetidinols and other substituted azetidines highlights the importance of this technique. nih.gov For instance, the enantioselectivity of separations can be determined using chiral stationary phase HPLC. nih.gov The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including aminoketones. lookchem.com

In cases where direct separation is challenging, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard (achiral) stationary phase.

The following table illustrates a hypothetical chiral HPLC method for the separation of a chiral analogue of This compound .

| Parameter | Condition |

| Column | Chiralcel® OD-H |

| Mobile Phase | n-Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

This table is illustrative and does not represent published experimental data for a specific compound.

Computational and Theoretical Investigations of Azetidine Chemical Systems

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 1-(4-(Azetidin-1-yl)phenyl)ethanone have been identified. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its chemical behavior.

Ab Initio Methods for Molecular Properties

Similarly, there is no available research that employs Ab Initio methods to calculate the molecular properties of this compound. These methods, known for their high accuracy, would be instrumental in determining properties such as the molecule's optimized geometry, dipole moment, and vibrational frequencies.

Molecular Modeling and Simulation Studies

Molecular Dynamics Simulations for Dynamic Behavior

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would provide a time-resolved understanding of the molecule's movements and conformational changes, offering insights into its behavior in different environments.

Thermodynamic Parameter Calculations (e.g., Gibbs Free Energy, Enthalpy)

Specific calculations of thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy for this compound are not available in the scientific literature. These values are essential for predicting the spontaneity and energy changes associated with reactions involving this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, the principles and applications can be understood from studies on structurally related azetidinone derivatives.

Research on various azetidinone-based compounds has demonstrated their potential to interact with a range of biological targets. For example, molecular docking studies on azetidin-2-one (B1220530) derivatives have been performed to evaluate their potential as antidepressant agents by examining their interactions with the monoamine oxidase A (MAO-A) enzyme. researchgate.net Similarly, other studies have explored the anticancer potential of azetidinone derivatives by docking them against targets like the epidermal growth factor receptor (EGFR) tyrosine kinase and dihydrofolate reductase. nih.govsmolecule.com In these simulations, the ligand (the azetidinone derivative) is placed into the binding site of the target protein, and its conformation and interaction energies are calculated.

The primary goal of these simulations is to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The strength of these interactions is often quantified by a docking score, which provides an estimate of the binding affinity. For instance, in a study on new azetidin-2-one derivatives as potential anti-proliferative agents, compounds were identified with high fitness scores when docked into the erlotinib (B232) binding site of EGFR, suggesting they could be effective inhibitors. nih.gov Another study on furan-azetidinone hybrids as potential inhibitors of E. coli enoyl reductase ranked ligands based on their docking scores and binding energies to identify the most promising candidates. wordpress.com

The general workflow for such a study is outlined in the table below:

| Step | Description | Software/Methods Commonly Used |

| 1. Ligand Preparation | The 3D structure of the ligand (e.g., an azetidinone derivative) is generated and optimized to find its lowest energy conformation. | ChemDraw, Biovia Draw, LigPrep |

| 2. Target Protein Preparation | The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed. | Protein Data Bank (PDB) |

| 3. Docking Simulation | The prepared ligand is docked into the active site of the prepared protein using a docking algorithm. The program explores various possible binding poses. | AutoDock, GLIDE, Molecular Operating Environment (MOE) |

| 4. Analysis of Results | The resulting ligand poses are ranked based on their docking scores. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose and the protein are analyzed. | PyMOL, Discovery Studio |

These studies collectively highlight that the azetidine (B1206935)/azetidinone scaffold is a versatile structural motif for designing molecules that can interact with various biological targets. researchgate.netsmolecule.comwordpress.comnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. Techniques like Density Functional Theory (DFT) are widely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although specific computational spectroscopic studies for this compound are not readily found, the methodology is well-established and has been applied to a wide array of organic molecules, including various heterocyclic systems. nih.govresearchgate.net

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular choice. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ). The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, TPSSTPSS) and basis set (e.g., 6-311+G(2d,p), TZVP). nih.gov Studies have shown that with appropriate levels of theory, a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts can be achieved. researchgate.net For instance, research on pyrazole (B372694) derivatives demonstrated that certain DFT functionals could predict ¹H and ¹³C chemical shifts with high accuracy when compared to experimental data. nih.gov

Similarly, theoretical IR spectra can be computed. These calculations determine the vibrational frequencies and intensities of a molecule. The computed frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. A comparison of the calculated and experimental IR spectra can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as C=O stretching, C-N stretching, or aromatic C-H bending. nih.govmdpi.com For example, in a study of novel N-acylhydrazone derivatives, characteristic absorption bands in the FT-IR spectrum were assigned based on computational predictions. mdpi.com

The general procedure for predicting spectroscopic parameters is as follows:

| Step | Description | Computational Details |

| 1. Geometry Optimization | The molecular structure is optimized to find its most stable conformation (a minimum on the potential energy surface). | DFT with a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). |

| 2. Frequency Calculation | Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to obtain the theoretical IR spectrum. | Same level of theory as optimization. |

| 3. NMR Calculation | Magnetic shielding tensors are calculated for the optimized geometry. | GIAO method with a suitable functional and basis set. |

| 4. Data Analysis | Calculated frequencies are scaled and compared with experimental IR data. Calculated shielding tensors are converted to chemical shifts (often referenced against a standard like Tetramethylsilane) and compared with experimental NMR data. |

These computational approaches are invaluable for confirming the structures of newly synthesized compounds and for providing a deeper understanding of their electronic and geometric properties. nih.govmdpi.com

Structure Activity Relationship Sar Investigations in Azetidine Chemistry

Theoretical Frameworks and Methodologies for SAR Elucidation in Heterocyclic Compounds

The elucidation of SAR in heterocyclic compounds is built upon a variety of theoretical frameworks and methodologies. researchgate.net Heterocycles, which are organic compounds containing at least one atom other than carbon within a ring structure, are a cornerstone of medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The physical and chemical properties of these compounds are distinct from their all-carbon counterparts, making them attractive scaffolds for drug discovery. researchgate.net

Methodologies for SAR analysis range from qualitative comparisons to quantitative computational models. A primary approach involves synthesizing a library of analogues where specific parts of the molecule, such as substituents or ring positions, are systematically varied. The biological activity of these analogues is then tested, and the results are analyzed to draw correlations between structural changes and activity. nih.gov This systematic approach helps in identifying the pharmacophore—the essential ensemble of steric and electronic features required for optimal molecular interactions with a specific biological target. nih.gov

Influence of Substituent Effects on Molecular Interactions and Electronic Properties

The nature and position of substituents on a heterocyclic ring, such as the azetidine (B1206935) or the associated phenyl group in 1-(4-(azetidin-1-yl)phenyl)ethanone, profoundly determine the molecule's reactivity and biological interactions. nih.gov Substituents can alter the electronic distribution, lipophilicity, and steric profile of the parent molecule, thereby influencing how it binds to a biological target. nih.govcapes.gov.br

For instance, electron-withdrawing groups (EWGs) like nitro (NO2) or chloro (Cl) groups, when placed at the para-position of the phenyl ring in certain azetidin-2-one (B1220530) derivatives, have been shown to enhance anticancer and antimicrobial potential. mdpi.com Conversely, electron-donating groups (EDGs) such as a methoxy (B1213986) group can increase the electron density of the azetidine ring, potentially making it more susceptible to ring-opening reactions. acs.org

The influence of these substituents can be systematically studied using computational methods like Density Functional Theory (DFT), which can predict how modifications will affect the electronic structure and interaction energies. nih.gov Studies on substituted adenine (B156593) quartets, for example, have shown that the effect of a substituent on hydrogen bond energy depends on its position and electronic nature, with some quartets being more responsive to these changes than others. nih.gov

Table 1: Influence of Substituents on Azetidine Derivative Activity

| Compound Series | Substituent | Position | Observed Effect | Source |

|---|---|---|---|---|

| Azetidin-2-one Derivatives | -Cl, -NO2, dichloro | para-phenyl | Increased anticancer and antimicrobial potential | mdpi.com |

| Azetidin-2-ylacetic acid Derivatives | 4,4-diphenylbutenyl | N-substituent | High potency at GAT-1 transporter (IC50 = 2.83 µM) | nih.gov |

| Azetidin-2-ylacetic acid Derivatives | 4,4-bis(3-methyl-2-thienyl)butenyl | N-substituent | High potency at GAT-1 transporter (IC50 = 2.01 µM) | nih.gov |

This table is interactive. You can sort and filter the data.

Conformational Aspects and Stereochemical Influences on Molecular Recognition Processes

The three-dimensional structure, including ring conformation and stereochemistry, of azetidine derivatives is a critical determinant of their interaction with biological macromolecules. The strained four-membered azetidine ring is not planar and typically adopts a puckered conformation. wikipedia.org This specific geometry, along with the stereochemistry of its substituents, dictates how the molecule fits into a binding site.

Chiral azetidines are valuable as synthetic intermediates and as components of biologically active molecules. acs.org For example, the use of chiral azetidine-based ligands has been explored in asymmetric catalysis, where the ligand's stereochemistry controls the enantioselectivity of the reaction. researchgate.net The synthesis of enantioenriched C2-substituted azetidines provides access to specific stereoisomers, allowing for a detailed exploration of their differential biological activities. acs.org

Computational and structural studies have revealed that enzymes can bind substrates like S-adenosylmethionine (SAM) in a highly specific, kinked conformation to facilitate the formation of the strained azetidine ring in azetidine-2-carboxylic acid. nih.gov This highlights that molecular recognition is a dynamic process where the conformational flexibility of both the ligand and the receptor is key.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models represent a powerful computational tool in drug design, creating a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These predictive models are used to estimate the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. nih.govyoutube.com

The process of building a QSAR model involves several steps:

Data Set Selection : A diverse set of compounds with known activities is chosen. youtube.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information (e.g., topological, electronic, steric properties), are calculated for each compound. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a model that links the descriptors to the activity. nih.govnih.gov

Validation : The model's robustness and predictive power are rigorously tested using internal (cross-validation) and external validation sets. nih.govyoutube.com

A QSAR study on a series of azetidine-2-carbonitriles with antimalarial activity successfully generated a predictive model. nih.gov The model, which showed strong statistical validity, identified a descriptor related to polarizability as the most influential factor for activity. nih.gov This insight was then used to theoretically design new derivatives with enhanced potency. nih.gov

Table 2: Statistical Validation of a QSAR Model for Azetidine-2-carbonitriles

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.9465 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q²cv (Cross-validated R²) | 0.8981 | A measure of the model's predictive ability, determined by internal cross-validation. |

| R²pred (External validated R²) | 0.6915 | A measure of the model's predictive ability on an external test set of compounds. |

Data sourced from a study on antimalarial derivatives of Azetidine-2-carbonitriles. nih.gov

Computational Approaches to Molecular Recognition: Pharmacophore Modeling and Ligand-Based Design

In the absence of a known 3D structure for a biological target, ligand-based design methods are invaluable. These approaches utilize the information from a set of known active ligands to infer the properties of the receptor's binding site. nih.gov

Pharmacophore modeling is a central technique in ligand-based design. nih.govfrontiersin.org A pharmacophore model is an abstract 3D representation of all the essential steric and electronic features that a ligand must possess to ensure optimal interactions with a specific target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. frontiersin.org Once generated, a pharmacophore model can be used as a 3D query to rapidly screen large databases of compounds to identify new molecules that match the required features. nih.gov

The general workflow for pharmacophore-based virtual screening includes:

Generating a pharmacophore model based on one or more active ligands. frontiersin.org

Using the model as a filter to screen a compound library. nih.gov

Subjecting the resulting "hits" to further analysis, such as molecular docking, to refine the selection of candidates for synthesis and testing. frontiersin.org

This approach streamlines the drug discovery process by focusing resources on compounds with a higher probability of being active. nih.gov

Investigation of Key Structural Motifs within Azetidine Frameworks that Modulate Interactions

Specific structural motifs within the broader azetidine framework are responsible for modulating interactions with biological targets. The unique reactivity of the strained azetidine ring itself can be considered a key motif, as its ability to form covalent bonds with macromolecules may be central to the biological activity of compounds like this compound. smolecule.com

Studies on various azetidine derivatives have identified other critical motifs:

Lipophilic Side Chains : In a series of GABA uptake inhibitors, azetidin-2-ylacetic acid derivatives bearing a large, lipophilic N-substituent, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, exhibited the highest potency at the GAT-1 transporter. nih.gov

Substituted Phenyl Rings : For certain 4-substitutedphenyl azetidin-2-one derivatives, the presence of electron-withdrawing groups like halogens or nitro groups at the para position of the phenyl ring was found to be a key determinant for strong anticancer and antimicrobial activity. mdpi.com

The Allylamine (B125299) Fragment : The incorporation of an allylamine fragment into the azetidine structure is considered a valuable structural feature in synthetic chemistry. acs.org

Carboxylic Acid Function : The presence and position of a carboxylic acid group or a bioisosteric equivalent (like a tetrazole, though this was found to be inactive in one study) on the azetidine ring is crucial for activity in certain classes of inhibitors. nih.gov

These findings demonstrate that the biological activity of azetidine-based compounds is a finely tuned interplay between the core heterocyclic ring and the specific nature and arrangement of its substituents.

Derivatization Strategies and Analogue Synthesis Based on Structural Principles

Systematic Modification of the Azetidine (B1206935) Ring System

Ring Expansion and Contraction Methodologies

Altering the size of the saturated heterocyclic ring from a four-membered system to a five-membered or three-membered ring can profoundly impact conformational flexibility and receptor binding.

Ring Expansion: A common strategy to expand an azetidine ring to a five-membered pyrrolidine (B122466) is through a one-carbon insertion via rearrangement reactions. The researchgate.netmdpi.com-Stevens rearrangement is a powerful method for such transformations. For instance, treatment of an azetidine with a diazo compound in the presence of a copper or rhodium catalyst can generate a carbene that subsequently leads to the formation of a pyrrolidine derivative. This approach offers a pathway to synthesize pyrrolidinyl analogues of the parent compound, which may exhibit different binding profiles due to the increased flexibility of the five-membered ring.

Ring Contraction: While direct contraction of the azetidine ring is synthetically challenging, analogous structures can be prepared via the ring contraction of larger heterocyclic systems. For example, the synthesis of α-acylated azetidines has been achieved through the ring contraction of α-bromo N-sulfonylpyrrolidinones. This method involves a nucleophilic addition followed by an intramolecular cyclization that results in the formation of the azetidine ring. By analogy, a suitably substituted pyrrolidinone precursor could be designed to yield azetidine-based structures similar to the target compound.

Heteroatom Substitution within the Azetidine Ring

Replacing one of the methylene (B1212753) (CH₂) groups of the azetidine ring with another heteroatom, such as oxygen, sulfur, or another nitrogen atom, yields bioisosteric analogues like oxetanes, thietanes, and diazetidines. These modifications alter the hydrogen bonding capacity, polarity, and metabolic stability of the ring system. The synthesis of these analogues typically requires a de novo approach starting from precursors like 4-fluoroacetophenone.

Oxetane (B1205548) Analogues: The corresponding oxetane analogue, 1-(4-(oxetan-3-yl)phenyl)ethanone, can be synthesized through the nucleophilic aromatic substitution of 4-fluoroacetophenone with oxetan-3-ol (B104164) under basic conditions.

Thietane (B1214591) Analogues: Similarly, reacting 4-fluoroacetophenone with thietan-3-ol (B1346918) would yield the thietane analogue, 1-(4-(thietan-3-yl)phenyl)ethanone.

Diazetidine Analogues: The synthesis of diazetidine-containing analogues is more complex and would involve multi-step sequences to construct the N-N bond within the four-membered ring, potentially starting from hydrazine (B178648) derivatives.

Derivatization at the Phenyl Substituent of 1-(4-(Azetidin-1-yl)phenyl)ethanone

The central phenyl ring acts as a scaffold connecting the azetidine and ethanone (B97240) moieties. Its electronic properties can be modulated through the introduction of various substituents via electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing groups. The azetidin-1-yl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. Given their para relationship, substitution is strongly favored at the positions ortho to the activating azetidin-1-yl group (positions 3 and 5).

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the phenyl ring can be tuned by adding groups that either donate or withdraw electron density. mdpi.com

Electron-Withdrawing Groups (EWGs): Standard EAS reactions can be employed to install EWGs. For example, nitration using a mixture of nitric acid and sulfuric acid would yield 1-(4-(azetidin-1-yl)-3-nitrophenyl)ethanone. Sulfonation with fuming sulfuric acid would similarly introduce a sulfonic acid group at the same position.

Electron-Donating Groups (EDGs): The introduction of EDGs like alkyl or alkoxy groups requires careful consideration of reaction conditions due to the already activated nature of the ring. While direct Friedel-Crafts alkylation can be prone to side reactions, alternative methods such as formylation followed by reduction can be used to introduce a methyl group.

Halogenation and Alkylation Strategies

Halogenation: The phenyl ring can be readily halogenated. For instance, bromination using bromine in a suitable solvent like acetic acid, or with N-bromosuccinimide, would be expected to produce 1-(4-(azetidin-1-yl)-3-bromophenyl)ethanone as the major product. Chlorination can be achieved similarly using reagents like N-chlorosuccinimide. nih.gov

Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), can introduce alkyl groups onto the ring. Due to the strong activating nature of the azetidine substituent, this reaction would proceed under mild conditions, with the alkyl group being directed to the position ortho to the azetidine ring.

| Reaction Type | Reagents | Proposed Product Name | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-(Azetidin-1-yl)-3-nitrophenyl)ethanone | C3 |

| Bromination | Br₂, FeBr₃ | 1-(4-(Azetidin-1-yl)-3-bromophenyl)ethanone | C3 |

| Sulfonation | SO₃, H₂SO₄ | 2-Acetyl-5-(azetidin-1-yl)benzenesulfonic acid | C3 |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 1-(4-(Azetidin-1-yl)-3-methylphenyl)ethanone | C3 |

Modifications at the Ethanone Moiety

The ethanone group is a versatile functional handle that can be transformed into a wide array of other functionalities, providing a rich source of structural diversity.

Reduction: The carbonyl group can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield 1-(4-(azetidin-1-yl)phenyl)ethanol. smolecule.com This introduces a chiral center and a hydrogen bond donor.

Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine via reductive amination. wikipedia.org This one-pot reaction involves the formation of an intermediate imine by reacting the ketone with an amine (e.g., ammonia, a primary amine, or a secondary amine) followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. researchgate.netmdpi.comyoutube.com This allows for the introduction of diverse amine-containing side chains.

Alpha-Halogenation: The methyl group adjacent to the carbonyl can be halogenated under acidic conditions. For example, reaction with bromine in acetic acid would yield 2-bromo-1-(4-(azetidin-1-yl)phenyl)ethanone, a valuable intermediate for further nucleophilic substitution reactions. mdpi.com

Condensation Reactions: The α-protons of the ketone are acidic and can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, where this compound reacts with various aromatic aldehydes in the presence of a base (e.g., NaOH) to form chalcones (α,β-unsaturated ketones). nih.govi-scholar.innih.gov These conjugated systems are known for their diverse biological activities.

Formation of Oximes and Hydrazones: The carbonyl group readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with hydrazine (N₂H₄) and its derivatives to form hydrazones. These derivatives are useful for further structural elaboration.

| Reaction Type | Reagents | Resulting Functional Group | Proposed Product Name |

|---|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol | 1-(4-(Azetidin-1-yl)phenyl)ethanol |

| Reductive Amination | NH₃, H₂, Catalyst | Primary Amine | 1-(4-(Azetidin-1-yl)phenyl)ethanamine |

| Alpha-Bromination | Br₂, CH₃COOH | α-Bromo Ketone | 2-Bromo-1-(4-(azetidin-1-yl)phenyl)ethanone |

| Claisen-Schmidt Condensation | Benzaldehyde, NaOH | Chalcone (B49325) | 1-(4-(Azetidin-1-yl)phenyl)-3-phenylprop-2-en-1-one |

| Oxime Formation | NH₂OH·HCl | Oxime | This compound oxime |

Alkylation and Arylation at the α-Carbon

The α-carbon of the ethanone group in this compound is a key position for introducing alkyl and aryl substituents, leading to the generation of more complex molecular architectures.

Alkylation: The α-alkylation of ketones, such as acetophenones, is a fundamental carbon-carbon bond-forming reaction. This transformation typically proceeds via the formation of an enolate intermediate in the presence of a suitable base, followed by nucleophilic attack on an alkyl halide. For acetophenone (B1666503) derivatives, a variety of bases and alkylating agents can be employed. While specific examples for the α-alkylation of this compound are not extensively documented, general methodologies for the alkylation of related acetophenones can be applied. For instance, the use of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) would facilitate the deprotonation at the α-carbon, followed by reaction with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding α-alkylated product.

Arylation: Similarly, the α-arylation of acetophenones introduces an aryl group at the α-position, a valuable transformation in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. These reactions typically involve the coupling of an enolate or its equivalent with an aryl halide. For a substrate like this compound, the ketone could be coupled with various aryl halides in the presence of a palladium catalyst and a suitable ligand to afford the α-arylated derivatives.

A representative scheme for these transformations is shown below:

Scheme 1: General representation of α-alkylation and α-arylation of this compound.

| Reagent/Catalyst System | Transformation | Product Type |

| 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | α-Alkylation | α-Alkyl-1-(4-(azetidin-1-yl)phenyl)ethanone |

| 1. Base (e.g., NaOtBu, LHMDS) 2. Aryl Halide (Ar-X) 3. Pd Catalyst (e.g., Pd(OAc)₂) 4. Ligand (e.g., phosphine (B1218219) ligand) | α-Arylation | α-Aryl-1-(4-(azetidin-1-yl)phenyl)ethanone |

Carbonyl Group Transformations

The carbonyl group of this compound is another key site for derivatization, allowing for a variety of transformations that alter the electronic and steric properties of the molecule.

Reduction: The reduction of the ketone functionality to a secondary alcohol is a common transformation. Reagents such as sodium borohydride (NaBH₄) are well-suited for this purpose, offering mild reaction conditions and high yields. numberanalytics.commasterorganicchemistry.comchemguide.co.uklibretexts.org The resulting 1-(4-(azetidin-1-yl)phenyl)ethanol can serve as a precursor for further modifications. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. numberanalytics.commasterorganicchemistry.comchemguide.co.uklibretexts.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. mdpi.commasterorganicchemistry.com By reacting this compound with a phosphorus ylide (Wittig reagent), the carbonyl oxygen is replaced by a carbon-carbon double bond. mdpi.commasterorganicchemistry.com The nature of the ylide determines the substituent on the newly formed double bond. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(4-(1-phenylethenyl))azetidine. This transformation is highly valuable for creating vinyl derivatives.

A summary of these carbonyl transformations is presented below:

| Reaction | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 1-(4-(azetidin-1-yl)phenyl)ethanol |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | 1-(4-(1-phenylvinyl))azetidine or its derivatives |

Synthesis of Hybrid Molecules Incorporating Azetidine and Other Heterocyclic Scaffolds

The synthesis of hybrid molecules that combine the azetidine moiety with other heterocyclic systems is a prominent strategy in drug discovery, aiming to synergize the pharmacological properties of different scaffolds. The this compound scaffold, or its precursors like 4-aminoacetophenone, serve as valuable starting points for constructing such hybrids. pjsir.orgbohrium.comnih.govnih.govresearchgate.netnih.gov

Pyrazole (B372694) Hybrids: Pyrazole-containing hybrids can be synthesized from 4-aminoacetophenone derivatives. pjsir.orgbohrium.comresearchgate.net A common approach involves the Claisen-Schmidt condensation of the acetophenone with an appropriate aldehyde to form a chalcone intermediate. pjsir.orgpjsir.org Subsequent reaction of the chalcone with hydrazine or its derivatives leads to the formation of the pyrazoline ring, which can be further oxidized to the pyrazole. pjsir.org

Oxadiazole and Thiadiazole Hybrids: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) hybrids often starts from a carboxylic acid derivative. For instance, a precursor acid can be converted to the corresponding acid hydrazide. mdpi.comnih.govnih.govijper.orgnih.govnih.govjocpr.commdpi.comencyclopedia.pubjchemrev.comorganic-chemistry.org Cyclization of the acid hydrazide with various reagents can then furnish the oxadiazole or thiadiazole ring. mdpi.comnih.govnih.govijper.orgnih.govnih.govjocpr.commdpi.comencyclopedia.pubjchemrev.comorganic-chemistry.org Another route involves the reaction of an amine with an isothiocyanate to form a thiourea, which can then be cyclized. nih.gov

Imidazole and Triazole Hybrids: Imidazole-containing hybrids can be synthesized through various multicomponent reactions. nih.govnih.govchemmethod.comorganic-chemistry.orgresearchgate.netresearchgate.netderpharmachemica.com For example, a one-pot reaction involving an α-haloketone, an aldehyde, an amine, and an ammonium (B1175870) salt can yield highly substituted imidazoles. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net For triazole hybrids, a common strategy is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne (click chemistry). researchgate.netraco.cat The azetidine-containing phenyl moiety can be functionalized with either an azide or an alkyne group to participate in this reaction. researchgate.netraco.cat

The following table summarizes the synthesis of various heterocyclic hybrids starting from precursors related to this compound.

| Heterocycle | Starting Material (General) | Key Reagents/Reaction | Resulting Hybrid Scaffold |

| Pyrazole | 4-Aminoacetophenone derivative | 1. Aldehyde (Chalcone formation) 2. Hydrazine hydrate (B1144303) | Azetidinyl-phenyl-pyrazole |

| 1,3,4-Oxadiazole | 4-Aminobenzoic acid derivative | 1. Hydrazine hydrate (Acid hydrazide formation) 2. Cyclizing agent (e.g., CS₂, POCl₃) | Azetidinyl-phenyl-oxadiazole |

| 1,3,4-Thiadiazole | 4-Aminobenzoic acid derivative | 1. Thiosemicarbazide 2. Cyclizing agent (e.g., H₂SO₄) | Azetidinyl-phenyl-thiadiazole |

| Imidazole | 4-Aminoacetophenone derivative | α-Haloketone, Aldehyde, Ammonium acetate | Azetidinyl-phenyl-imidazole |

| 1,2,3-Triazole | Azide or Alkyne functionalized azetidinyl-phenyl derivative | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azetidinyl-phenyl-triazole |

Advanced Research Directions and Future Perspectives in Azetidine Chemistry

Development of Green Chemistry Approaches for Azetidine (B1206935) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azetidines to develop more sustainable and environmentally friendly processes. nih.govresearchgate.net A significant focus is on the use of greener solvents, with studies highlighting cyclopentyl methyl ether (CPME) as a viable alternative to traditional solvents. uniba.ituniba.it CPME is noted for its high boiling point, low propensity for peroxide formation, and reduced water solubility, which simplifies work-up procedures. uniba.it